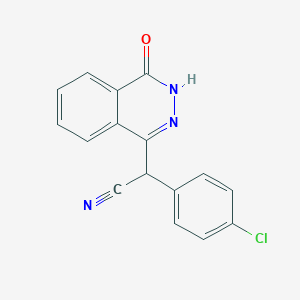
Hydantoin, 3,3'-((2,5-dimethyl-1,4-piperazinediyl)dimethylene)bis(5,5-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-((2,5-Dimethylpiperazine-1,4-diyl)bis(methylene))bis(5,5-diphenylimidazolidine-2,4-dione) is a complex organic compound with a molecular formula of C38H38N6O4 and a molecular weight of 642.75 g/mol . This compound is characterized by its unique structure, which includes a piperazine ring substituted with dimethyl groups and linked to two imidazolidine-2,4-dione moieties through methylene bridges.
Métodos De Preparación
The synthesis of 3,3’-((2,5-Dimethylpiperazine-1,4-diyl)bis(methylene))bis(5,5-diphenylimidazolidine-2,4-dione) typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,5-dimethylpiperazine with formaldehyde to form the bis(methylene) intermediate, which is then reacted with 5,5-diphenylimidazolidine-2,4-dione under controlled conditions . Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
3,3’-((2,5-Dimethylpiperazine-1,4-diyl)bis(methylene))bis(5,5-diphenylimidazolidine-2,4-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Mecanismo De Acción
The mechanism of action of 3,3’-((2,5-Dimethylpiperazine-1,4-diyl)bis(methylene))bis(5,5-diphenylimidazolidine-2,4-dione) involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds include:
Dimethyl 3,3′-(2,5-dimethylpiperazine-1,4-diyl)dipropanoate: This compound has a similar piperazine core but different substituents, leading to distinct chemical and biological properties.
3,3’-[(2,5-dimethylpiperazine-1,4-diyl)dimethanediyl]bis(5,5-diphenylimidazolidine-2,4-dione): This compound is structurally similar but may have different reactivity and applications.
Propiedades
Número CAS |
26786-96-9 |
|---|---|
Fórmula molecular |
C38H38N6O4 |
Peso molecular |
642.7 g/mol |
Nombre IUPAC |
3-[[4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl]-2,5-dimethylpiperazin-1-yl]methyl]-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C38H38N6O4/c1-27-23-42(26-44-34(46)38(40-36(44)48,31-19-11-5-12-20-31)32-21-13-6-14-22-32)28(2)24-41(27)25-43-33(45)37(39-35(43)47,29-15-7-3-8-16-29)30-17-9-4-10-18-30/h3-22,27-28H,23-26H2,1-2H3,(H,39,47)(H,40,48) |
Clave InChI |
KOJZTPZJOWDCLC-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(C(CN1CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4)C)CN5C(=O)C(NC5=O)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13096983.png)

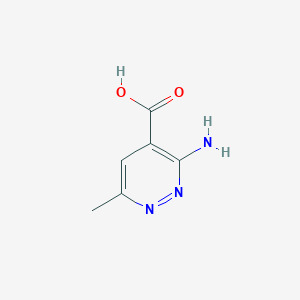
![Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13097007.png)

![4-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13097019.png)
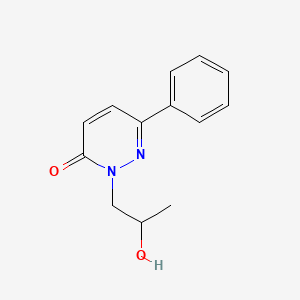
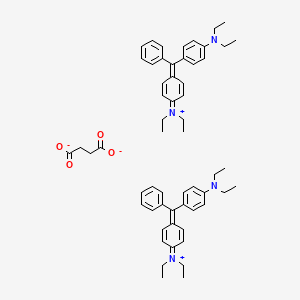

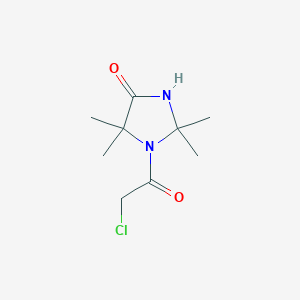
![N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine](/img/structure/B13097065.png)
![4-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13097077.png)
![[5,5'-Bi-1H-indole]-2,2',3,3'-tetrone](/img/structure/B13097081.png)
